molecular formula C26H45NO19 B1164169 Lewisb pentaose-β-NAc-Propargyl

Lewisb pentaose-β-NAc-Propargyl

Cat. No.: B1164169
Attention: For research use only. Not for human or veterinary use.
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Description

Lewisb pentaose-β-NAc-Propargyl (GLY056-NPR) is a synthetic derivative of the Lewisb (Leb) antigen pentasaccharide, a glycan associated with blood group determinants and cancer biomarkers . This compound is chemically modified with a β-linked N-acetyl group and a terminal propargyl moiety. The propargyl group enables site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for glycan microarray studies, bioprobes, and diagnostic applications . The N-acetyl modification enhances solubility and stability, critical for biological assays .

Properties

Molecular Formula

C26H45NO19

Synonyms

Fucα1-2Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ-NAc-Prop

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between Lewisb pentaose-β-NAc-Propargyl and related glycans:

Compound Name Structural Features Functional Groups Applications References
Lewisb pentaose (GLY056) Native Lewisb pentasaccharide None Antigenic studies, antibody binding assays
Lewisb pentaose-N Acetyl-spacer 3-biotin (GLY056-Nac-sp3-Bt) Lewisb pentasaccharide + N-acetyl + biotin via spacer 3 Biotin Streptavidin-based detection, ELISA
This compound (GLY056-NPR) Lewisb pentasaccharide + N-acetyl + propargyl Propargyl Click chemistry, glycan microarrays, diagnostics
Blood group B antigen triaose-β-Aminopropyl (GLY058-AP) Blood group B trisaccharide + β-aminopropyl Aminopropyl Amine-coupling to surfaces, glycoconjugate synthesis
3-Fucosyllactose-N(acetyl)-propargyl (GLY060-NPR) 3-Fucosyllactose + N-acetyl + propargyl Propargyl Infant formula studies, gut microbiota probes

Research Findings and Practical Considerations

  • Synthetic Yield : Propargyl derivatives like GLY056-NPR are synthesized in higher yields (e.g., 62% for methyl-substituted propargyl analogs) compared to unmodified glycans, as steric effects are minimized .
  • Stability : The N-acetyl group in GLY056-NPR prevents enzymatic degradation, a limitation observed in native Lewisb pentaose (GLY056) during long-term storage .

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